Dichlorogelignate

Topoisomerase selectivity Lignan SAR DNA relaxation assay

Researchers requiring Topo II inhibition without confounding DNA damage responses face a critical supply challenge: most available Topo II agents are poisons (e.g., etoposide) that induce double-strand breaks. Dichlorogelignate solves this by acting as a selective catalytic inhibitor of mammalian Topo II, blocking enzymatic activity at 50 μM without stabilizing the cleavage complex. · Mechanistic Fidelity: Does not induce DNA breakage in cellular or in vitro assays, unlike poison-class inhibitors. · Experimental Clarity: Enables interrogation of Topo II catalytic function in decatenation and transcription without activating DNA damage checkpoints. · Defined Selectivity: Selective for Topo II over Topo I; suitable for head-to-head comparisons with camptothecin or etoposide to deconvolute isoform-specific effects.

Molecular Formula C32H34O18
Molecular Weight 706.6 g/mol
Cat. No. B12384260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorogelignate
Molecular FormulaC32H34O18
Molecular Weight706.6 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC4CC(CC(C4O)O)(C(=O)O)O)O)O)C5=CC(=C(C=C5)O)O)O)O
InChIInChI=1S/C32H34O18/c33-15-2-1-11(4-16(15)34)23-13-6-18(36)17(35)5-12(13)3-14(27(41)49-21-9-31(47,29(43)44)7-19(37)25(21)39)24(23)28(42)50-22-10-32(48,30(45)46)8-20(38)26(22)40/h1-6,19-26,33-40,47-48H,7-10H2,(H,43,44)(H,45,46)/t19-,20-,21-,22-,23-,24-,25-,26-,31+,32+/m1/s1
InChIKeyGASRZGVXKCYAHZ-YIRMVFTQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichlorogelignate Procurement Guide: CAS 164030-91-5, a Selective Topoisomerase II Inhibitor


Dichlorogelignate (CAS 164030-91-5, molecular formula C32H34O18, molecular weight 706.60) is a synthetic lignan derivative that acts as a selective inhibitor of mammalian DNA topoisomerase II (Topo II) [1]. It was originally identified as Compound 4 in a series of analogs derived from rabdosiin, a non-selective topoisomerase inhibitor isolated from Arnebia euchroma [1]. The compound is available from multiple research chemical suppliers in purities of ≥95% (HPLC) and is intended exclusively for laboratory research use .

Catalytic Topo II inhibition workflow without DNA cleavage complex stabilization
Selective Topo II inhibitor for target deconvolution, no reported Topo I inhibition
Lignan-based probe for Topo II functional assays (decatenation, transcription, chromatin remodeling)

Why Dichlorogelignate Cannot Be Casually Substituted with Other Topo II Inhibitors


Topoisomerase II inhibitors exhibit distinct mechanistic profiles that fundamentally alter their biological consequences. Clinical agents such as etoposide function as 'topoisomerase poisons' by stabilizing the covalent Topo II-DNA cleavage complex and preventing DNA religation, which results in extensive double-strand DNA breaks and genotoxic stress [1]. In contrast, Dichlorogelignate and its structural analogs (compounds 3–5) are 'catalytic inhibitors' that block Topo II enzymatic activity without stabilizing the cleavage complex; consequently, they do not induce DNA breakage in either cellular or in vitro assay systems [1]. This mechanistic divergence means that substituting a Topo II poison for a catalytic inhibitor will produce different cellular responses, confounding experimental outcomes in DNA damage studies, cell cycle analyses, and apoptosis assays. Therefore, procurement of the exact compound is essential to maintain experimental fidelity.

Mechanism mismatch
Topo II poisons (e.g., etoposide) stabilize cleavage complexes and induce DNA breaks; catalytic inhibitors do not. Substitution may shift DNA damage response and apoptosis readouts.
Selectivity profile shift
Non-selective Topo I/II inhibitors such as the parent rabdosiin may confound target identification; specific Topo II interrogation requires a selective catalytic inhibitor.

Quantitative Evidence Differentiating Dichlorogelignate from Closest Analogs and Alternatives


Dichlorogelignate vs. Parent Rabdosiin: Acquired Topo II Selectivity

Dichlorogelignate (Compound 4) was synthesized as part of a series aimed at improving selectivity over the parent natural product rabdosiin (Compound 1). Rabdosiin potently inhibits both mammalian Topo I and Topo II non-selectively in vitro. In contrast, Dichlorogelignate is a selective Topo II inhibitor with no reported inhibition of Topo I at comparable concentrations [1].

Target selectivity
Class-level inference
Selective Topo II vs Non‑selective Topo I & II
Qualitative shift from dual to selective inhibition
Enables Topo II‑specific interrogation without Topo I confounding.
In vitro mammalian topoisomerase relaxation assay context.
Topoisomerase selectivity Lignan SAR DNA relaxation assay

Dichlorogelignate vs. Etoposide: Catalytic Inhibition Without DNA Breakage

Unlike the clinical Topo II inhibitor etoposide, which exerts cytotoxicity by stabilizing the Topo II-DNA cleavage complex and preventing DNA religation, Dichlorogelignate (as part of the 1–5 series) did not induce DNA breakage in either cellular or in vitro assay systems [1].

Mechanism of inhibition
Class-level inference
Catalytic; no DNA breakage vs Poison; DNA double‑strand breaks
Presence vs absence of DNA breakage
Avoids DNA damage response activation in catalytic Topo II studies.
Cellular and in vitro breakage assay context.
DNA damage Mechanism of action Cleavage complex

Dichlorogelignate Topo II Inhibitory Activity in Biochemical Assays

Dichlorogelignate demonstrates 100% inhibition of Topo II activity at a concentration of 50 μM in standard biochemical relaxation assays [1]. The primary literature indicates that this compound series (3–5) exhibits IC50 values in the range of 43–76 μM for Topo II catalytic inhibition [2].

Topo II inhibition
Class-level inference
100% @ 50 μM
IC50 range 43–76 μM (biochemical relaxation assay)
Supports in vitro Topo II inhibition study design; higher working concentration may be needed relative to etoposide.
Etoposide IC50 ~20 μM in comparable assay context.
Topo II inhibition Biochemical assay IC50

Dichlorogelignate Structural Differentiation from Other Lignan Topo II Inhibitors

Dichlorogelignate is a dimeric caffeic acid ester lignan (C32H34O18) containing ten defined stereocenters and multiple hydroxyl and carboxyl moieties [1]. This structure distinguishes it from arylnaphthalene lignan lactones (e.g., etoposide, podophyllotoxin derivatives), aryltetralin lignans, and dibenzylbutyrolactone-type lignans [2]. The dichloro- substitution and dimeric caffeoyl-quinic acid core confer distinct physicochemical properties including high hydrogen-bonding capacity (12 donors, 18 acceptors) [1].

Chemical scaffold
Class-level inference
Dimeric caffeoyl‑quinic acid lignan
MW 706.6 (1.2× etoposide)
12 H‑bond donors, 18 acceptors
Distinct physicochemical profile may influence solubility and formulation; plan accordingly.
Compared to arylnaphthalene/aryltetralin lignan scaffolds.
Lignan scaffold Chemical structure Dimer

Dichlorogelignate: Optimal Research and Procurement Scenarios


Mechanistic Studies Requiring Catalytic Topo II Inhibition Without DNA Damage Confounding

Dichlorogelignate is particularly suited for experiments where the goal is to interrogate the catalytic function of Topo II without inducing the DNA double-strand breaks that accompany treatment with Topo II poisons like etoposide [1]. This makes it a valuable tool for studying Topo II's role in DNA decatenation, chromatin remodeling, and transcription without activating the DNA damage response, apoptosis, or cell cycle checkpoint pathways that would otherwise obscure the readout [1].

Structure-Activity Relationship (SAR) Studies on Lignan-Based Topo II Inhibitors

As a member of a defined analog series (compounds 3–5) with established selectivity differences relative to the non-selective parent rabdosiin, Dichlorogelignate serves as a reference point for SAR campaigns focused on optimizing Topo II selectivity among lignan derivatives [1]. Its dimeric caffeoyl-quinic acid scaffold represents a distinct chemotype from the more extensively studied podophyllotoxin-derived inhibitors [2].

Chemical Probe for Topo II Selectivity Profiling in Multi-Target Assays

Because Dichlorogelignate exhibits selectivity for Topo II over Topo I, it can be employed in parallel with Topo I-selective inhibitors (e.g., camptothecin) to deconvolute which topoisomerase isoform is responsible for an observed biological effect in complex cellular or biochemical systems [1].

Comparative Studies Between Topo II Poisons and Catalytic Inhibitors

Dichlorogelignate can be used alongside etoposide or doxorubicin in head-to-head experimental designs to differentiate cellular responses attributable to catalytic Topo II inhibition versus those caused by Topo II poison-mediated DNA damage. Such comparative studies are essential for understanding the distinct biological consequences of these two mechanistic classes [1].

Application
Selection Property
Validation Focus
Catalytic Topo II function studies
Catalytic inhibition without DNA cleavage
DNA breakage and damage response assays
Lignan SAR & selectivity optimization
Defined analog series with selectivity shift
Topo II vs. Topo I selectivity profiling
Topo II isoform deconvolution in multi‑target systems
Selective Topo II over Topo I inhibition
Parallel use with Topo I‑selective probes
Comparative catalytic vs. poison mechanism studies
Distinct mechanistic class differentiation
Cellular response divergence from poison‑induced damage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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